molecular formula C26H15N2NaO5S2 B13734698 7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt CAS No. 4121-67-9

7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt

Cat. No.: B13734698
CAS No.: 4121-67-9
M. Wt: 522.5 g/mol
InChI Key: CBELTANGRJODTC-UHFFFAOYSA-M
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Description

7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt is a complex organic compound with a molecular formula of C26H16N2O5S2Na. This compound is known for its unique structure, which includes a benzothiazole ring, a sulfonic acid group, and a quinoline moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt involves multiple steps The quinoline moiety is then attached through a series of condensation reactions

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as heating, cooling, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfonamides, and various substituted derivatives of the original compound.

Scientific Research Applications

7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazolesulfonic acid, potassium salt
  • 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with dimethylamine

Uniqueness

7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in scientific research, making it a valuable compound in various fields.

Properties

CAS No.

4121-67-9

Molecular Formula

C26H15N2NaO5S2

Molecular Weight

522.5 g/mol

IUPAC Name

sodium;2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C26H16N2O5S2.Na/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30;/h2-12,21H,1H3,(H,31,32,33);/q;+1/p-1

InChI Key

CBELTANGRJODTC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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